1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one is an organosulfur compound characterized by the presence of a thiolane ring substituted with a bromo-fluorophenyl group
Vorbereitungsmethoden
The synthesis of 1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-bromo-3-fluoroaniline with thiolane-1,1-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism by which 1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one exerts its effects involves interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one can be compared with similar compounds such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Both compounds contain bromo and fluoro substituents, but differ in their core structures and functional groups.
Indole derivatives: These compounds share some biological activities with this compound, particularly in their potential as therapeutic agents. The uniqueness of this compound lies in its thiolane ring structure and the specific arrangement of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11BrFNOS |
---|---|
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
1-(4-bromo-3-fluorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11BrFNOS/c11-9-4-3-8(7-10(9)12)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
BOALSBKNRTTYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=NC2=CC(=C(C=C2)Br)F)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.